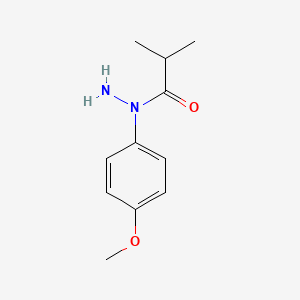
2-Furancarbonyl chloride, 5-(acetylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarbonyl chloride, 5-(acetylamino)- is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-2-furancarboxylic acid with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: 5-amino-2-furancarboxylic acid reacts with acetyl chloride in the presence of pyridine to form 5-(acetylamino)-2-furancarboxylic acid.
Chlorination: The resulting product is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a carbonyl chloride group, yielding 2-Furancarbonyl chloride, 5-(acetylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarbonyl chloride, 5-(acetylamino)- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(acetylamino)-2-furancarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 5-(acetylamino)-2-furancarboxylic acid.
Reduction: Corresponding alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
2-Furancarbonyl chloride, 5-(acetylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-Furancarbonyl chloride, 5-(acetylamino)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarbonyl chloride: A simpler derivative with a similar reactivity profile but lacks the acetylamino group.
5-Acetylamino-2-furancarboxylic acid: The precursor in the synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)-.
Furan-2-carbonyl chloride: Another related compound with similar applications in organic synthesis.
Uniqueness
2-Furancarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the acetylamino and carbonyl chloride functional groups. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
Propiedades
Número CAS |
56703-69-6 |
|---|---|
Fórmula molecular |
C7H6ClNO3 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
5-acetamidofuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-4(10)9-6-3-2-5(12-6)7(8)11/h2-3H,1H3,(H,9,10) |
Clave InChI |
ASPVBOZQHBJATN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(O1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


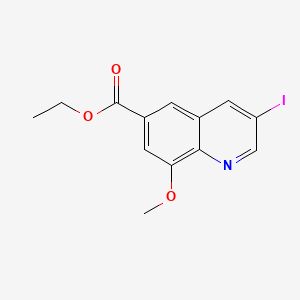
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
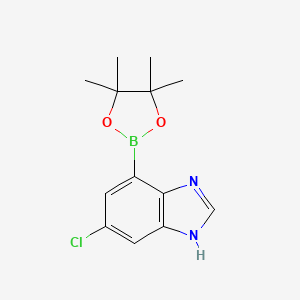
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)

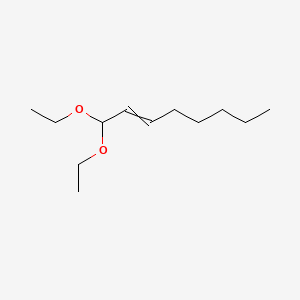
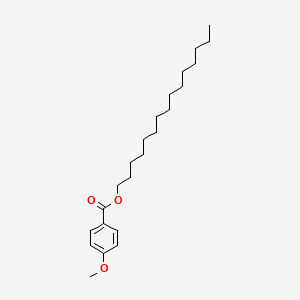


![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)

